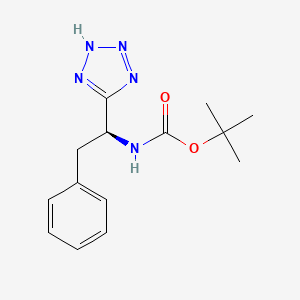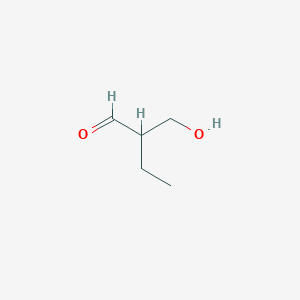![molecular formula C12H11N3O3 B8362171 13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid](/img/structure/B8362171.png)
13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid is an organic compound with the molecular formula C12H11N3O3 and a molecular weight of 245.23 g/mol . This compound is a derivative of pyrrolopyrazine, a class of heterocyclic compounds known for their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid involves several steps:
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine Derivatives: Compounds such as pyrrolo[1,2-a]pyrazine and its derivatives share structural similarities.
Other Heterocycles: Compounds like indole and quinoline derivatives also exhibit similar biological activities.
Eigenschaften
Molekularformel |
C12H11N3O3 |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C12H11N3O3/c1-6-5-13-11(16)9-4-7-2-3-8(12(17)18)14-10(7)15(6)9/h2-4,6H,5H2,1H3,(H,13,16)(H,17,18) |
InChI-Schlüssel |
RLCPACPFZMIYKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(=O)C2=CC3=C(N12)N=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2S,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-3-azido-tetrahydrofuran-2-yl]methanol](/img/structure/B8362129.png)




![7-Chloro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B8362163.png)

